Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate
CAS No.: 29770-19-2
Cat. No.: VC18409550
Molecular Formula: C20H25N3O4S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29770-19-2 |
|---|---|
| Molecular Formula | C20H25N3O4S2 |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | 4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;ethyl sulfate |
| Standard InChI | InChI=1S/C18H20N3S.C2H6O4S/c1-4-21-16-7-5-6-8-17(16)22-18(21)13-19-14-9-11-15(12-10-14)20(2)3;1-2-6-7(3,4)5/h5-13H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
| Standard InChI Key | XJITZQQGJPTYCJ-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+]1=C(SC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.CCOS(=O)(=O)[O-] |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named as 4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline ethyl sulfate, reflecting its benzothiazolium cation and ethyl sulfate anion components . Its molecular formula is C₂₀H₂₅N₃O₄S₂, with a molecular weight of 435.6 g/mol . Key identifiers include the CAS registry number (29770-19-2), EC number (249-835-4), and DSSTox Substance ID (DTXSID0067509) . The SMILES notation, CC[N+]1=C(SC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.CCOS(=O)(=O)[O-], encapsulates its structural features, including the ethyl-substituted benzothiazolium ring and the dimethylaminophenyl group .
Structural and Electronic Properties
Crystallographic and Computational Insights
The benzothiazole core adopts a planar configuration, with the iminomethyl group (-CH=N-) bridging the benzothiazolium nitrogen and the para-dimethylaminophenyl ring. Density Functional Theory (DFT) studies using the B3LYP/LANL2DZ method have optimized its geometry, revealing bond lengths and angles consistent with experimental crystallographic data . For instance, the S1-C1 bond length was computed as 1.76525 Å, matching experimental values (1.765 Å) . Similarly, the C4-C3-S1 bond angle theoretical value of 128.77° aligns closely with the experimental 128.2° . These findings validate the reliability of DFT methods in predicting molecular geometries for benzothiazole derivatives.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters
| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP) |
|---|---|---|
| S1-C1 Bond Length | 1.765 Å | 1.76525 Å |
| C4-C3-S1 Bond Angle | 128.2° | 128.77° |
Electronic Structure and Reactivity
Frontier molecular orbital analysis reveals a HOMO-LUMO energy gap of 3.8 eV, indicative of moderate electronic stability . The HOMO is localized on the benzothiazole ring and iminomethyl group, while the LUMO resides predominantly on the dimethylaminophenyl moiety. This electronic distribution suggests preferential sites for electrophilic and nucleophilic attacks, informing reactivity predictions. Molecular electrostatic potential (MEP) maps further highlight electron-rich regions near the sulfur atom and imine nitrogen, which may facilitate interactions with biological targets .
Applications in Materials Science
The compound’s extended π-conjugation system and cationic nature make it a potential candidate for organic semiconductors or ionic liquids. The benzothiazolium core’s electron-deficient character could facilitate charge transport in thin-film transistors, while the ethyl sulfate anion may modulate solubility and melting points . Additionally, its fluorescence properties, inferred from analogous benzothiazoles, suggest utility in optoelectronic devices or sensors .
Computational Modeling and Drug Design
DFT-based simulations have emerged as indispensable tools for probing the compound’s structure-activity relationships (SAR). Molecular docking studies against cancer-related targets (e.g., topoisomerase II) predict favorable binding affinities due to π-π stacking and hydrogen-bonding interactions . Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling via computational platforms could prioritize this compound for synthetic prioritization, reducing experimental costs .
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